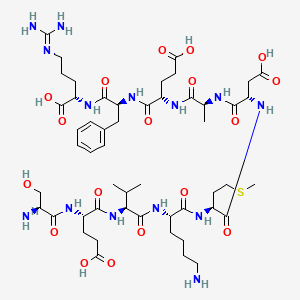
Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate)
Descripción general
Descripción
Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) is a useful research compound. Its molecular formula is C30H24CoF18N6P3 and its molecular weight is 962.4 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Electron Transfer Reactivity
Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) has been studied for its electron-transfer reactivity, especially in relation to metal-ligand bonding and the effects of metal oxidation state. A detailed analysis of the bonding in high-spin d7 and d8 configurations provides insights into the electron-transfer barriers in such compounds (Szalda, Creutz, Mahajan, & Sutin, 1983).
2. Solar Energy Conversion
A significant application of this complex is in dye-sensitized solar cells (DSSCs). Its use in conjunction with certain organic dyes has led to notable improvements in solar energy conversion efficiencies (Xiang, Huang, Bach, & Spiccia, 2013). Additionally, it's been utilized in aqueous electrolytes for DSSCs, contributing to better diffusion of redox mediators and improved energy conversion efficiency (Xiang, Huang, Cheng, Bach, & Spiccia, 2013).
3. Photoreduction of Water
This complex has been instrumental in homogeneous catalysis for the photoreduction of water by visible light. It acts as a mediator in systems that produce hydrogen, demonstrating its potential in renewable energy applications (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).
4. Stability and Performance in Solar Cells
Novel cobalt complexes, including variants of tris(2,2'-bipyridine)cobalt(III), have been synthesized for use as dopants in hole-transporting materials for perovskite solar cells, leading to improved device performance and efficiency (Onozawa-Komatsuzaki, Funaki, Murakami, Kazaoui, Chikamatsu, & Sayama, 2017).
5. Polarographic Behavior in Solutions
The polarographic behavior of the tris(2,2'-bipyridine)cobalt(II) and (III) complexes has been investigated, revealing complex electrode processes in solutions, which is critical for understanding their electrochemical properties (Tanaka & Sato, 1968).
6. Ligand Substitution Stability
The stability of tris(2,2'-bipyridine)cobalt(III) towards ligand substitution has been a subject of study, especially considering the strong nucleophilicity of certain ions and their potential impact on the structure and reactivity of the complex (Yamada, Utsuno, & Iida, 1996).
Mecanismo De Acción
Mode of Action
Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) acts as a redox mediator for PSI-based biophotovoltaics applications . It facilitates direct electron transfer from the cobalt complexes to PSI .
Biochemical Pathways
The compound affects the electron transfer process in photosynthesis . By acting as a redox mediator, it facilitates the transfer of electrons from the cobalt complexes to PSI, which is a crucial step in the photosynthetic process .
Result of Action
The result of the compound’s action is the generation of photocurrent in PSI-based biophotovoltaic devices . This is achieved through the direct electron transfer from the cobalt complexes to PSI .
Action Environment
The action of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) can be influenced by environmental factors such as the type of solvent used . For instance, the use of a mixed organic solvent phase can slow reduction rates approximately 8–38 fold as compared to fully aqueous systems . This has implications for dye regeneration rates in PSI-based biophotovoltaics .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cobalt(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Co.3F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCURPBAGSBJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CoF18N6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28277-53-4 | |
| Record name | Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















